molecular formula C20H20N2O3 B2820393 Methyl 4-((2-methoxy-5-methylphenyl)amino)-8-methylquinoline-2-carboxylate CAS No. 1226442-30-3

Methyl 4-((2-methoxy-5-methylphenyl)amino)-8-methylquinoline-2-carboxylate

Cat. No. B2820393
CAS RN: 1226442-30-3
M. Wt: 336.391
InChI Key: KZAUQDULFCVMIS-UHFFFAOYSA-N
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Description

“Methyl 4-((2-methoxy-5-methylphenyl)amino)-8-methylquinoline-2-carboxylate” is a complex organic compound. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a methyl group attached to the quinoline ring and a carboxylate group at the 2-position. The 4-position of the quinoline ring is substituted with an amino group that is further substituted with a 2-methoxy-5-methylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the various substituents, and the formation of the carboxylate group. One possible method could involve a Skraup synthesis or a Doebner-Miller reaction to form the quinoline ring, followed by various substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline ring is aromatic and planar, while the phenyl ring attached to the amino group is also aromatic .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the carboxylate group could allow for reactions typical of carboxylic acids and their derivatives, while the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the carboxylate group could make it polar and potentially capable of forming hydrogen bonds. The aromatic rings could contribute to its stability and possibly make it relatively non-reactive .

Scientific Research Applications

Cyclization and Synthesis Processes

Corrosion Inhibition

  • Schiff's bases derived from similar compounds exhibit corrosion inhibition effects on mild steel in hydrochloric acid, suggesting potential applications in corrosion prevention (Prabhu, 2008).

Synthesis of Nevirapine Analogue

  • A method for preparing 3-amino-2-chloropyridines with substituents like methyl and phenyl at the 4-position, leading to the synthesis of an isoquinoline analogue of Nevirapine, a reverse transcriptase inhibitor, has been developed (Bakke, 2001).

Alkylation in Synthesis of Alkaloids

  • Lithium (R)-N-phenyl-N-(α-methylbenzyl)amide's conjugate addition to α,β-unsaturated 4-methoxyphenyl esters leads to the synthesis of β-amino esters, demonstrated in the asymmetric synthesis of the alkaloid (R)-(-)-angustureine (Bentley, 2011).

Crystallographic Studies

  • A novel synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, confirmed by various analytical techniques including X-ray diffraction, shows potential for structural studies in chemistry (Kovalenko, 2019).

Development of Antagonists in Pharmacology

  • Synthesis of quinolone and quinoline-2-carboxylic acid amides, leading to potent 5HT1B antagonists, indicates applications in medicinal chemistry (Horchler, 2007).

Antimicrobial and Anticancer Activities

  • Certain derivatives show antimicrobial activities and cytotoxic effects on human cancer cells, suggesting potential in pharmaceutical research (Zhao, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were to be used as a pharmaceutical, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to refer to the material safety data sheet (MSDS) for detailed information .

Future Directions

The future directions for research on this compound could be numerous, depending on its properties and potential applications. It could be explored for use in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

methyl 4-(2-methoxy-5-methylanilino)-8-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-12-8-9-18(24-3)16(10-12)21-15-11-17(20(23)25-4)22-19-13(2)6-5-7-14(15)19/h5-11H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAUQDULFCVMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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